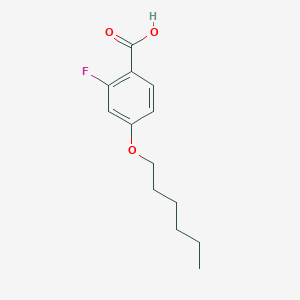

2-Fluoro-4-hexyloxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-4-hexyloxybenzoic acid is an organic compound with the molecular formula C13H17FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a hexyloxy group

Méthodes De Préparation

The synthesis of 2-Fluoro-4-hexyloxybenzoic acid typically involves a multi-step reaction starting from 2-Fluoro-4-hydroxybenzonitrile. One common method includes the following steps :

Hydrolysis: 2-Fluoro-4-hydroxybenzonitrile is hydrolyzed using sodium hydroxide in water at elevated temperatures.

Esterification: The resulting 2-Fluoro-4-hydroxybenzoic acid is then esterified with hexyloxy bromide under basic conditions to form this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

2-Fluoro-4-hexyloxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium hydroxide, hexyloxy bromide, and lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

2-Fluoro-4-hexyloxybenzoic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the introduction of functional groups through substitution reactions, making it a versatile building block in organic chemistry.

Key Reactions:

- Substitution Reactions: The fluorine atom can be replaced by other nucleophiles.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Drug Discovery

Research indicates that this compound is being investigated for its potential in drug discovery. Its ability to enhance solubility and biological activity makes it a candidate for developing new pharmaceuticals. For example, it has been utilized as an intermediate in synthesizing compounds that exhibit anticancer properties.

Case Study:

In a study focused on cancer immunotherapy, this compound was employed to create an immunoadjuvant by polymerizing with polyphosphazene. This approach demonstrated promising results in enhancing immune responses against tumors .

Material Science

The compound is also significant in the field of materials science, particularly in the development of liquid crystals. Its structural characteristics facilitate the formation of mesogenic compounds used in liquid crystal displays (LCDs).

Applications:

- Liquid Crystals: Used as a precursor for synthesizing liquid crystal materials that exhibit specific phase behaviors critical for display technologies.

- Polymer Stabilization: It has been incorporated into polymer-stabilized blue phase liquid crystals, which are essential for next-generation display technologies due to their fast response times and wide viewing angles .

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-hexyloxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hexyloxy group can enhance the compound’s solubility and membrane permeability, facilitating its biological activity.

Comparaison Avec Des Composés Similaires

2-Fluoro-4-hexyloxybenzoic acid can be compared with other similar compounds, such as:

2-Fluoro-4-hydroxybenzoic acid: Lacks the hexyloxy group, making it less hydrophobic and potentially less bioavailable.

2-Fluorobenzoic acid: Lacks both the hexyloxy and hydroxy groups, resulting in different chemical properties and reactivity.

4-Hydroxy-2-fluorobenzoic acid: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.

These comparisons highlight the unique properties of this compound, such as its enhanced solubility and potential for biological activity.

Activité Biologique

2-Fluoro-4-hexyloxybenzoic acid (CAS 128895-75-0) is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom and a hexyloxy group attached to a benzoic acid framework. This modification can influence the compound's solubility, stability, and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of antibacterial properties. Its structural analogs have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component in bacterial cytokinesis.

The mechanism of action involves the binding of the compound to the allosteric site of FtsZ, leading to inhibition of its polymerization. This interaction is facilitated by hydrophobic interactions and hydrogen bonding between the compound and key residues in the FtsZ protein.

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antibacterial | FtsZ protein | Inhibition of cell division | |

| Antimicrobial | Various bacteria | Broad-spectrum activity | |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis |

Case Studies

- Antibacterial Activity : A study demonstrated that this compound analogs showed enhanced antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The fluorination was critical for improving binding affinity to FtsZ, leading to effective inhibition of bacterial growth .

- Cytotoxic Effects : In vitro studies on cancer cell lines indicated that the compound could induce apoptosis through mechanisms involving mitochondrial pathways. The presence of the hexyloxy group was found to enhance its cytotoxic effects compared to non-fluorinated analogs .

- Molecular Docking Studies : Molecular docking simulations revealed that this compound adopts a non-planar conformation that favors interactions with FtsZ. The docking analysis highlighted significant hydrophobic interactions with residues such as Val203 and Val297, which are crucial for its inhibitory activity .

Discussion

The biological activity of this compound is largely attributed to its structural modifications that enhance its interaction with target proteins. The incorporation of fluorine not only improves metabolic stability but also increases the potency against various microbial strains. Further research is warranted to explore its full therapeutic potential and optimize its structure for enhanced efficacy.

Propriétés

IUPAC Name |

2-fluoro-4-hexoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO3/c1-2-3-4-5-8-17-10-6-7-11(13(15)16)12(14)9-10/h6-7,9H,2-5,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUUAOLMGQMMTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379053 |

Source

|

| Record name | 2-Fluoro-4-hexyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128895-75-0 |

Source

|

| Record name | 2-Fluoro-4-hexyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.